molecular formula C8H9N B142167 2-Phenylaziridine CAS No. 1499-00-9

2-Phenylaziridine

Cat. No.: B142167
CAS No.: 1499-00-9
M. Wt: 119.16 g/mol
InChI Key: GBIKLFWSUVVUKT-UHFFFAOYSA-N
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Description

2-Phenylaziridine is an organic compound with the molecular formula C₈H₉N. It is a three-membered nitrogen-containing heterocycle, specifically an aziridine, with a phenyl group attached to the second carbon atom. Aziridines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis .

Mechanism of Action

Target of Action

2-Phenylaziridine is an organic compound that primarily targets the process of polymerization . It is used as a building block for polyamines through anionic and cationic ring-opening polymerization .

Mode of Action

The mode of action of this compound involves its interaction with the polymerization process. It is used in the production of polyamines, which are essential for a variety of biological functions . The compound is involved in the anionic and cationic ring-opening polymerization, contributing to the formation of polymers with various structures .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization of ring-strained nitrogen-containing monomers . The compound contributes to the formation of polymers with various structures, including branched and linear forms . These polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .

Result of Action

The result of this compound’s action is the formation of polymers through the process of anionic and cationic ring-opening polymerization . These polymers have a wide range of applications, including antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the polymerization process can be affected by the presence of other reactive monomers . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylaziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For example, the reaction of N-aminophthalimide with (E)-stilbene in the presence of lead tetraacetate yields trans-2,3-diphenyl-1-phthalimidoaziridine, which can be further converted to this compound . Another method involves the reduction of O-substituted dibenzyl ketoximes or chalcone oxime .

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the cyclization of amino alcohols. The Nippon Shokubai process, for instance, uses an oxide catalyst and high temperatures to dehydrate aminoethanol .

Chemical Reactions Analysis

2-Phenylaziridine undergoes various chemical reactions due to its strained ring structure:

Oxidation and Reduction:

  • Oxidation of this compound can lead to the formation of aziridine N-oxides.
  • Reduction reactions typically involve the opening of the aziridine ring to form amines.

Substitution Reactions:

  • Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.
  • Common reagents include alkyl halides, which can lead to the formation of N-alkylated aziridines.

Ring-Opening Reactions:

Major Products:

Properties

IUPAC Name

2-phenylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIKLFWSUVVUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298431, DTXSID60902879
Record name 2-Phenylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3454
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499-00-9
Record name 2-Phenylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-phenylaziridine?

A1: The molecular formula of this compound is C8H9N, and its molecular weight is 119.17 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: Spectroscopic analysis of this compound reveals important structural information. For instance, 1H NMR studies of N-chloro-2-phenylaziridine allowed the determination of its preferred conformation based on the geminal coupling constants of the aziridine ring protons. [] Substituent effects on 13C chemical shifts have also been studied for a series of 1-arylsulfonyl-2-arylaziridines. []

Q3: How does the nitrogen pyramid in 2-phenylaziridines influence their reactivity?

A3: The steepness of the nitrogen pyramid in cis- and trans-isomers of activated 2-phenylaziridines significantly impacts their reaction pathway with nucleophiles like xanthyl anion. While trans-isomers undergo nucleophilic ring opening, cis-isomers predominantly exhibit C-N homolysis via single electron transfer. This difference highlights the influence of nitrogen configuration on the competition between these two reaction pathways. []

Q4: How does the presence of electron-withdrawing groups on the nitrogen affect the reactivity of 2-phenylaziridines?

A4: Activated 2-phenylaziridines, bearing electron-withdrawing groups like sulfonyl or benzoyl on the nitrogen, exhibit distinct reactivity patterns. The presence of a strong activating group like tosyl allows for uncatalyzed ring opening with alcohols even under neutral conditions, while weaker activation necessitates the use of catalysts or results in competing side reactions. []

Q5: How do different nucleophiles react with activated 2-phenylaziridines?

A5: Studies have shown that the regioselectivity of nucleophilic ring opening in activated 2-phenylaziridines is influenced by both the nature of the nucleophile and the reaction conditions. For instance, ethoxide exclusively leads to normal ring opening, while methoxide can result in a significant amount of abnormal ring opening product. Under acidic conditions, the ring opening proceeds exclusively at the benzylic carbon. []

Q6: What are the common synthetic routes for preparing this compound derivatives?

A6: Various methods exist to synthesize this compound derivatives. One approach involves the ring closure of 2-chloro-2-phenylethylammonium chloride, highlighting the importance of this compound as a synthetic intermediate. [] Another method utilizes the reaction of styrene with ammonia in a micellar system using iodide as a catalyst and bleach as an oxidant, offering a greener alternative for producing unprotected this compound. []

Q7: How can this compound derivatives be used in catalytic reactions?

A7: N-Heterocyclic carbenes derived from this compound have shown promise as ligands in transition metal catalysis. For instance, titanium and zirconium complexes bearing chiral bis(N-tosyl-2-amino-2-phenylethyl)benzylamine ligands, derived from (S)-N-tosyl-2-phenylaziridine, exhibit good activity in the polymerization of 1-hexene. []

Q8: How does the stereochemistry of this compound influence its reactivity and applications?

A8: The stereochemistry of this compound plays a crucial role in its reactivity. For instance, the catalytic hydrogenolysis of optically active 2-methyl-2-phenylaziridine over palladium leads to inversion of configuration, while platinum catalysts result in significant retention of configuration. This highlights the influence of the catalyst on the stereochemical outcome of the reaction. [, ]

Q9: How does the choice of solvent affect the stereochemical outcome of reactions involving this compound?

A9: Solvent choice significantly impacts the stereochemistry of catalytic hydrogenolysis in 2-methyl-2-phenylaziridine. Reactions in ethanol predominantly yield the inverted product, whereas benzene favors retention of configuration. This effect is attributed to solvent-dependent variations in adsorption strength and interactions with the catalyst surface. [, , ]

Q10: How has computational chemistry been employed to study the reactivity of this compound derivatives?

A10: Density functional theory (DFT) calculations have proven valuable for elucidating the mechanism of rhodium-catalyzed carbonylative ring expansion of N-tert-butyl-2-phenylaziridine to β-lactams. [] These studies shed light on the crucial role of hyperconjugation in activating the C-N bond cleavage and explain the observed regioselectivity.

Q11: How do DFT calculations contribute to understanding the stereochemistry of reactions involving this compound?

A11: DFT calculations provide insights into the diastereoselectivity of styrene aziridination using a novel magnetically recyclable Cu(II) catalyst. While the trans diastereomer appears thermodynamically favored, computations suggest the kinetic preference for the cis isomer due to stabilizing π-stacking interactions. []

Q12: What are the potential applications of this compound derivatives in materials science?

A12: The rigid three-membered ring structure of this compound makes it a valuable building block for incorporating into larger molecular architectures. For instance, 2,4-diphenylpyrrole, readily synthesized from this compound, serves as a precursor to pyrrole dimethine fluorescent dyes with potential applications in materials science and biomedical imaging. []

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